Product packaging for Adenosine 3'-monophosphate hydrate(Cat. No.:CAS No. 699012-36-7)

Adenosine 3'-monophosphate hydrate

Cat. No.: B516023
CAS No.: 699012-36-7
M. Wt: 347.22 g/mol
InChI Key: HAWIDQLWSQBRQS-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conversion to Inosine (B1671953) Monophosphate (IMP) via Myoadenylate Deaminase

A key step in the catabolism of adenosine (B11128) monophosphate is its conversion to inosine monophosphate (IMP). This reaction is catalyzed by the enzyme AMP deaminase, also known as myoadenylate deaminase when referring to the muscle-specific isoform. wikipedia.orgwikipedia.org The process involves the deamination of AMP, where an amine group is removed, resulting in the formation of IMP and the release of an ammonia (B1221849) molecule. wikipedia.orgwikipedia.orgnih.gov

This conversion is a critical juncture in purine (B94841) metabolism. Deficiency in myoadenylate deaminase is a recognized metabolic myopathy, highlighting the enzyme's importance in muscle energy metabolism. medlink.comorpha.net

Involvement in the Purine Nucleotide Cycle

The conversion of AMP to IMP is the initial and rate-limiting step of the Purine Nucleotide Cycle (PNC). nih.govrug.nl This cycle is a fundamental pathway in tissues like skeletal muscle and brain. wikipedia.orgnih.gov The PNC consists of three enzyme-catalyzed reactions:

Deamination: AMP is deaminated to IMP by AMP deaminase. wikipedia.orgnih.gov

Synthesis: IMP, along with aspartate and guanosine (B1672433) triphosphate (GTP), is converted to adenylosuccinate by adenylosuccinate synthetase. nih.gov

Cleavage: Adenylosuccinate lyase then cleaves adenylosuccinate to regenerate AMP and produce fumarate. wikipedia.orgnih.gov

The purine nucleotide cycle serves several vital functions. It helps regulate the levels of adenine (B156593) nucleotides (AMP, ADP, and ATP), contributes to amino acid catabolism, and generates fumarate, an intermediate that can enter the Krebs cycle to produce energy. wikipedia.org During strenuous exercise, the cycle becomes particularly active to help sustain cellular energy levels. wikipedia.orgnih.gov

Link to Uric Acid Formation

Adenosine monophosphate is a precursor in the catabolic pathway that leads to the formation of uric acid, the final product of purine metabolism in humans. wikipedia.orgresearchgate.net There are two main routes from AMP to uric acid:

Via IMP: Following its conversion to IMP by AMP deaminase, IMP is dephosphorylated to inosine. researchgate.net

Via Adenosine: Alternatively, AMP can be dephosphorylated by nucleotidases to form adenosine. researchgate.netresearchgate.net

From here, adenosine deaminase converts adenosine to inosine. nih.gov Inosine is then cleaved by purine nucleoside phosphorylase to hypoxanthine (B114508). The enzyme xanthine (B1682287) oxidase subsequently catalyzes the oxidation of hypoxanthine to xanthine, and then xanthine to uric acid. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O8P B516023 Adenosine 3'-monophosphate hydrate CAS No. 699012-36-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWIDQLWSQBRQS-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871566
Record name (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6199-71-9
Record name (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydro-3-furanyl dihydrogen phosphate hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Tissue Specific Differences in 3 Amp Levels and Metabolism

Quantification Across Various Mammalian Tissues

Studies in rats have demonstrated a wide range of 3'-AMP concentrations in different organs. nih.gov The spleen shows the highest levels, while skeletal muscle contains almost immeasurable amounts. This disparity is likely linked to the different metabolic activities and rates of nucleic acid turnover in these tissues. nih.gov

Basal Levels of 3'-AMP in Various Rat Tissues
TissueApproximate 3'-AMP Level (nmol/g wet tissue)
Spleen~280 nih.gov
KidneyDecreasing content nih.gov
Liver~47 nih.gov
HeartDecreasing content nih.gov
BrainDecreasing content nih.gov
Skeletal Muscle<0.1 (immeasurably low) nih.gov

Interconversion Dynamics from Adenosine (B11128) Diphosphate (B83284) (ADP) and Adenosine Triphosphate (ATP)

Regulation of 3'-AMP Content in Metabolic States

The levels of 3'-AMP are not static but are dynamically regulated in response to different metabolic conditions. nih.gov For instance, in rats with streptozotocin-induced diabetes, the concentration of 3'-AMP in the liver nearly doubled, increasing from approximately 47 nmol/g in control animals to about 84 nmol/g. nih.gov This elevation was significantly reversed upon treatment with insulin (B600854), suggesting that hormonal states and metabolic health can directly influence 3'-AMP content. nih.gov Research indicates that the primary source for this regulated 3'-AMP is likely the breakdown of nucleic acids, suggesting a link between nucleic acid metabolism and the signaling functions of 3'-AMP. nih.gov

Enzymatic Interactions and Molecular Regulation Involving Adenosine 3 Monophosphate

Interaction with Phosphodiesterases

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the phosphodiester bond in second messenger molecules, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ahajournals.org By doing so, they terminate the signaling cascades initiated by these molecules.

Adenosine 3'-monophosphate acts as an inhibitor of phosphodiesterase enzymes. nih.gov This inhibitory action prevents the degradation of cAMP, thereby prolonging its signaling effects within the cell. The specificity of this inhibition can vary. For instance, research has shown that some ecto-phosphodiesterase inhibitors can block the conversion of 3',5'-cAMP to 5'-AMP but have minimal impact on the metabolism of 2',3'-cAMP to 3'-AMP and 2'-AMP. researchgate.net This suggests that the enzymes responsible for these different metabolic pathways are distinct. Further studies have indicated that the inhibitory effect of certain protein inhibitors of phosphodiesterase is more pronounced when cAMP is the substrate compared to cGMP. wikipedia.org

By inhibiting the enzymatic activity of PDEs, 3'-AMP plays a crucial role in the regulation of cAMP metabolism. ahajournals.orgnih.gov The degradation of cAMP to 5'-AMP is a critical step in terminating its signaling function. ebi.ac.uk 3'-AMP, by acting as a cAMP production agonist, effectively increases the intracellular concentration of cAMP. nih.govpnas.org This elevation in cAMP levels can trigger a cascade of downstream cellular events, demonstrating the importance of 3'-AMP in maintaining the delicate balance of second messenger signaling. ebi.ac.uknih.gov

Regulation of Adenylyl Cyclase Activity

Adenylyl cyclases (AC) are enzymes that catalyze the synthesis of cAMP from adenosine triphosphate (ATP). wikipedia.orgnih.gov They are integral components of signal transduction pathways, responding to various extracellular stimuli to regulate intracellular cAMP levels.

Adenosine 3'-monophosphate functions as a "P-site" inhibitor of adenylyl cyclases. nih.govcreative-enzymes.com The P-site is a regulatory site on the enzyme, distinct from the active site where ATP binds. Inhibition via the P-site is a key physiological mechanism for regulating AC activity. creative-enzymes.com The sensitivity of adenylyl cyclases to inhibition by 3'-AMP can vary significantly across different tissues. For example, brain adenylyl cyclase is highly sensitive, with an IC50 value of approximately 10 µM, whereas skeletal muscle adenylyl cyclase is much less sensitive, with an IC50 greater than 170 µM. nih.gov This tissue-specific sensitivity may reflect the distribution of different adenylyl cyclase isozymes. nih.gov

Table 1: Tissue-Specific Inhibition of Adenylyl Cyclase by 3'-AMP

Tissue (Rat)IC50 for 3'-AMP Inhibition
Brain~10 µM
Skeletal Muscle>170 µM

Data showing the varied sensitivity of adenylyl cyclase to 3'-AMP inhibition in different rat tissues. nih.gov

The inhibition of adenylyl cyclase by 3'-AMP has profound implications for cellular signaling. By reducing the rate of cAMP synthesis, 3'-AMP can effectively dampen the numerous signaling pathways that are dependent on cAMP. nih.gov These pathways are involved in a vast array of cellular functions, including metabolism, gene transcription, and cell growth. The formation of 3'-AMP from the breakdown of nucleic acids suggests a potential link between nucleic acid metabolism and the regulation of adenylyl cyclase sensitivity to hormonal and other stimuli. nih.gov This positions 3'-AMP as a critical regulatory node, capable of integrating signals from metabolic state and nucleic acid turnover to modulate cellular responses.

Allosteric Modulation of Kinase Activity

While 3'-AMP is not a direct allosteric modulator of protein kinases in the way that 5'-AMP activates AMP-activated protein kinase (AMPK), it indirectly modulates the activity of a crucial class of kinases through its regulation of cAMP levels. creative-enzymes.com The primary target of this indirect regulation is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). wikipedia.orgnih.gov

PKA is typically present in an inactive state as a tetrameric holoenzyme, composed of two regulatory subunits and two catalytic subunits. wikipedia.org The regulatory subunits block the active sites of the catalytic subunits. The allosteric activation of PKA is initiated when cAMP binds to specific sites on the regulatory subunits. This binding event induces a conformational change, causing the regulatory subunits to dissociate from the catalytic subunits. The freed catalytic subunits are then active and can proceed to phosphorylate their specific substrate proteins on serine or threonine residues, thereby propagating the signal. wikipedia.org Therefore, by increasing intracellular cAMP concentrations through the inhibition of phosphodiesterases, 3'-AMP indirectly leads to the activation of PKA and the subsequent phosphorylation of target proteins that control a multitude of cellular processes.

Activation of AMP-Activated Protein Kinase (AMPK) by AMP

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated when cellular energy levels are low. nih.gov This activation is triggered by an increase in the ratio of AMP to ATP. nih.govnih.gov Once activated, AMPK initiates a cascade of events that shift the cell from anabolic (energy-consuming) pathways to catabolic (energy-producing) pathways to restore energy balance. nih.govwikipedia.org

The activation of AMPK is a multi-faceted process governed by the cellular adenine (B156593) nucleotide levels. portlandpress.com When stresses like exercise or nutrient deprivation deplete ATP, the subsequent rise in ADP is converted by adenylate kinase into ATP and AMP (2 ADP ↔ ATP + AMP). dundee.ac.uk This enzymatic reaction leads to a significant amplification of the AMP:ATP ratio, which serves as a sensitive indicator of cellular energy stress. dundee.ac.ukbiologists.com

AMPK activation occurs through three primary mechanisms, all of which are initiated by AMP binding and antagonized by ATP: biologists.com

Allosteric Activation: AMP binds directly to the AMPK complex, causing a conformational change that leads to a modest allosteric activation (typically less than ten-fold). nih.govbiologists.com

Promotion of Phosphorylation: The binding of AMP, and also ADP, makes AMPK a better substrate for its primary upstream kinase, liver kinase B1 (LKB1). portlandpress.comcore.ac.uk LKB1 phosphorylates a critical threonine residue (Thr172) on the catalytic α-subunit, which can increase AMPK activity by over 100-fold. nih.govbmbreports.org

Inhibition of Dephosphorylation: AMP/ADP binding protects the complex from being dephosphorylated at Thr172 by protein phosphatases, thus locking AMPK in its active state. wikipedia.orgbiologists.com

This tripartite system creates an ultrasensitive response, where a small decrease in cellular energy can provoke a large increase in AMPK activity. biologists.com While some studies suggest AMP acts as a direct agonist, others emphasize that the high AMP:ATP ratio is the key trigger for activation. wikipedia.org

The AMPK enzyme is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. nih.govresearchgate.net The γ-subunit is the primary sensor of cellular energy status, containing four tandem sequence repeats known as cystathionine-β-synthase (CBS) motifs. portlandpress.comembopress.org These motifs assemble to form domains that can bind AMP, ADP, or ATP in a competitive and mutually exclusive manner. dundee.ac.ukbiologists.com

Specifically, in the mammalian γ1 subunit, there are two main regulatory sites (site 1 and site 3) that bind these nucleotides. dundee.ac.uk The binding of AMP to these sites, particularly site 1, is believed to cause the allosteric activation, while binding of AMP or ADP to site 3 primarily protects Thr172 from dephosphorylation. dundee.ac.ukportlandpress.com This binding induces a conformational change that exposes the active site on the α-subunit, making it accessible to both upstream kinases like LKB1 and downstream substrate proteins. bmbreports.orgembopress.org

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. nih.gov This includes:

Activating catabolic pathways: AMPK stimulates processes that generate ATP, such as fatty acid oxidation and glucose uptake. nih.govnih.gov For instance, it enhances glucose transport in muscle tissue. nih.gov

Inhibiting anabolic pathways: It curtails energy-consuming processes like the synthesis of cholesterol, fatty acids, and proteins. nih.govnih.gov Key targets for inhibition include enzymes like HMG-CoA reductase (cholesterol synthesis) and acetyl-CoA carboxylase (fatty acid synthesis), as well as the mTORC1 pathway (protein synthesis). nih.govbmbreports.org

Regulating mitochondrial homeostasis: AMPK promotes mitochondrial biogenesis and autophagy to maintain cellular health. nih.gov

Table 1: Downstream Effects of AMPK Activation

Process Effect of AMPK Activation Key Downstream Targets Reference
Energy Production Stimulation Glucose Transporters (e.g., GLUT4), Acetyl-CoA Carboxylase 2 (ACC2) nih.govcore.ac.uk
Energy Consumption Inhibition HMG-CoA Reductase, Acetyl-CoA Carboxylase 1 (ACC1), mTORC1 nih.gov
Mitochondrial Health Promotion PGC1α, ULK1 nih.govnih.gov

Modulation of DEAD-box RNA Helicases through AMP Sensing

DEAD-box RNA helicases are a large family of enzymes essential for nearly all aspects of RNA metabolism, including pre-mRNA splicing and translation initiation. nih.gov These enzymes use the energy from ATP hydrolysis to bind and remodel RNA and RNA-protein complexes. nih.gov

Recent research has identified a subset of these helicases as direct sensors of the cell's metabolic state through their sensitivity to AMP. nih.govnih.gov Unlike AMPK, where AMP is an activator, for certain DEAD-box helicases, AMP acts as a potent inhibitor. nih.gov For example, the yeast DEAD-box helicases Ded1p, Mss116p, and eIF4A are all inhibited by AMP, which is not a product of their normal ATP hydrolysis reaction (which yields ADP and inorganic phosphate). nih.govnih.gov However, other helicases like Sub2p and Dbp5p are not affected by AMP. nih.govmdpi.com

This inhibition of RNA binding and unwinding activity appears to occur because AMP binding prevents the two core domains of the helicase from closing, which is a necessary step to form the complete RNA-binding site. nih.gov This mechanism provides a direct link between cellular energy levels and RNA metabolism, allowing the cell to modulate these energy-intensive processes without relying on complex signaling cascades. nih.gov When energy is low (high AMP), the activity of these specific helicases is dampened. pomics.com

Table 2: AMP Sensitivity of Yeast DEAD-box RNA Helicases

Helicase Sensitivity to AMP Inhibition Reference
Ded1p Sensitive nih.govnih.gov
Mss116p Sensitive nih.govnih.gov
eIF4A Sensitive nih.govnih.gov
Sub2p Not Sensitive nih.govmdpi.com
Dbp5p Not Sensitive nih.govmdpi.com

Metal Ion Coordination and Enzyme Function

Divalent metal ions are critical cofactors for a vast number of enzymes, particularly those that interact with nucleotides and nucleic acids. uzh.ch They play essential roles in stabilizing structure, facilitating substrate binding, and participating directly in catalysis. uzh.chnih.gov

The function of many enzymes that process phosphorylated molecules, including ribonucleases and kinases, is heavily dependent on divalent metal ions like magnesium (Mg²⁺) and manganese (Mn²⁺). uzh.chnih.gov While Mg²⁺ is the most abundant and typically considered the primary physiological metal ion for these reactions, Mn²⁺ can often substitute for it and, in some cases, enhance or alter enzymatic activity. uzh.chias.ac.in

For instance, in studies of glutamine synthetase, both Mg²⁺ and Mn²⁺ can support activity, but their interactions with the enzyme are different. ias.ac.in The presence of a high-affinity binding site for Mn²⁺, distinct from the site that binds the Mn²⁺-ATP complex, suggests Mn²⁺ may play an additional regulatory or protective role. ias.ac.in In the context of cAMP-dependent protein kinase, the type of divalent metal ion (Mg²⁺, Co²⁺, or Mn²⁺) present influences the kinetic parameters of the phosphorylation reaction. nih.gov Similarly, ribonucleases like RNase H require a divalent metal ion to hydrolyze RNA, leaving a 5'-phosphorylated product. wikipedia.org While specific studies focusing solely on 3'-AMP are less common, the principles of metal ion coordination with the phosphate (B84403) group are fundamental. The metal ion can neutralize the negative charge of the phosphate, correctly orient the substrate in the active site, and activate the reacting groups for nucleophilic attack.

The structural basis for metal ion involvement in nucleotide recognition and processing is well-established for many enzyme families. In enzymes like 5' structure-specific nucleases, a two-metal-ion catalytic mechanism is common, where the metal ions are precisely coordinated by acidic residues (e.g., aspartate or glutamate) within the enzyme's active site. nih.gov These metal ions, in turn, coordinate with the phosphate oxygen atoms of the nucleotide substrate.

This coordination achieves several things:

Precise Positioning: It holds the nucleotide in the optimal orientation for the catalytic reaction. nih.gov

Charge Neutralization: The positive charge of the metal ions stabilizes the negative charges of the phosphate groups, particularly during the transition state of phosphoryl transfer reactions. uzh.ch

Activation of Nucleophiles: A metal-coordinated water molecule is often the attacking nucleophile in hydrolytic reactions.

Recent structural studies on some nucleases have even revealed the transient binding of a third metal ion, which may assist in recruiting the substrate or facilitating the departure of the product, such as a nucleotide monophosphate. nih.govacs.org In the case of a molecule like Adenosine 3'-monophosphate, a metal ion would coordinate with the 3'-phosphate group and surrounding enzyme residues to ensure proper recognition and catalysis, following these general structural principles. The precise geometry of the active site, dictated by the enzyme's structure, ensures specificity for substrates like 3'-AMP versus other nucleotides.

Cellular and Tissue Specific Roles of Adenosine 3 Monophosphate

Influence on Cellular Proliferation and Growth Regulation

Adenosine (B11128) 3'-monophosphate demonstrates notable effects on the proliferation and regulation of specific cell types, particularly within the renal vasculature.

Research has shown that Adenosine 3'-monophosphate hydrate (B1144303) acts as an inhibitor of cell growth in the vascular system. Specifically, it has been observed to reduce the proliferation of rat preglomerular vascular smooth muscle cells (PGVSMCs) in a manner that is dependent on its concentration. caymanchem.combiocat.com This inhibitory effect is part of a broader regulatory pathway involving adenosine and its derivatives. nih.gov Studies comparing different isomers have found that extracellular 2',3'-cAMP is a more potent inhibitor of PGVSMC growth than its more well-known counterpart, 3',5'-cAMP. nih.gov The mechanism underlying this inhibition involves the conversion of these cyclic monophosphates into adenosine, which then exerts its effects on the cells. nih.gov

Similar to its effects on vascular smooth muscle cells, Adenosine 3'-monophosphate hydrate also curtails the proliferation of glomerular mesangial cells (GMCs). caymanchem.combiocat.com This inhibition is also concentration-dependent. caymanchem.combiocat.com Glomerular mesangial cells are crucial for the structure and function of the glomeruli in the kidneys, and their proliferation is implicated in various kidney diseases. The regulatory role of 3'-AMP on these cells highlights its potential importance in renal pathophysiology. caymanchem.combiocat.com The broader family of adenosine compounds, including extracellular 2',3'-cAMP, also demonstrates potent inhibitory effects on the growth of these cells. nih.gov

The inhibitory actions of Adenosine 3'-monophosphate on both preglomerular vascular smooth muscle cells and glomerular mesangial cells are mediated through a specific cell surface receptor: the adenosine A2B receptor. caymanchem.combiocat.com The use of an A2B receptor antagonist, MRS1754, has been shown to abolish the anti-proliferative effects of 3'-AMP, confirming the critical role of this receptor in the signaling pathway. caymanchem.combiocat.com Adenosine A2B receptors are G protein-coupled receptors that are increasingly recognized for their role in orchestrating inflammatory and cellular responses. nih.govnih.gov Activation of A2B receptors can trigger various downstream signaling cascades, including the accumulation of cyclic AMP, which in turn influences cell function. nih.gov The involvement of the A2B receptor underscores a key mechanism by which extracellular nucleotides like 3'-AMP can regulate cellular behavior. caymanchem.combiocat.comnih.gov

Role in Energy Homeostasis and Metabolic Sensing

Beyond its role in regulating cell proliferation, adenosine monophosphate is a fundamental component of the cell's energy-sensing and management system.

Adenosine monophosphate (AMP) is a critical regulator of cellular energy homeostasis. medchemexpress.comnih.gov The energy status of a cell is often quantified by the adenylate energy charge (AEC), a concept that reflects the relative amounts of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and AMP. akjournals.commdpi.com The AEC is a key indicator of the cell's metabolic potential. akjournals.com Under conditions of high energy demand or metabolic stress, ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP. wikipedia.org AMP can be generated from ADP by the enzyme adenylate kinase when cellular ATP levels are low. wikipedia.org This interplay between the three adenosine phosphates provides a sensitive gauge of the cell's energy reserves.

Table 1: Adenylate Concentrations and Energy Ratios Under Normal and Ischemic Conditions

ConditionATP (mmoles/kg dry weight)ADP (mmoles/kg dry weight)AMP (mmoles/kg dry weight)Adenylate Energy Charge
Normal11.43.70.60.84
Ischemia (10 min)---~0.28

Data derived from studies on stria vascularis. nih.gov

AMP serves as a crucial signaling molecule that communicates the metabolic state of the cell. medchemexpress.comnih.gov A key downstream effector of AMP is the AMP-activated protein kinase (AMPK), a critical sensor of cellular energy homeostasis. wikipedia.orgsigmaaldrich.com When cellular energy levels are low, the resulting increase in AMP concentration leads to the activation of AMPK. wikipedia.org Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis). wikipedia.org For instance, the activation of AMPK in vascular smooth muscle cells can suppress their proliferation by inhibiting the cell cycle, linking the cell's energy status directly to its growth regulation. nih.gov

Mechanisms of Action in Bacterial Systems

Recent research has highlighted the potential of adenosine monophosphate (AMP) as a metabolic adjuvant to combat antibiotic resistance in bacteria. Its mechanisms are multifaceted, targeting the core metabolic and stress-response pathways of pathogens.

Exogenous AMP has been found to significantly enhance the bactericidal effects of antibiotics against drug-resistant strains. Studies have demonstrated that AMP can restore the sensitivity of gentamicin-resistant Staphylococcus aureus to gentamicin. This synergistic effect is not limited to a single antibiotic or bacterium; it has been shown to be generalizable across different classes of antibiotics and against both Gram-positive and Gram-negative bacteria, including several ESKAPE pathogens. The presence of adenosine, a related compound, has also been shown to potentiate antibiotic killing by up to five orders of magnitude in both Gram-negative and Gram-positive bacteria. This strategy of using AMP as a metabolic adjuvant could allow for the use of lower antibiotic doses to control resistant bacterial infections.

Table 1: Effect of Adenosine Monophosphate (AMP) on Antibiotic Efficacy

Bacterial Pathogen Antibiotic Observed Effect of AMP Co-administration Reference
Staphylococcus aureus (Gentamicin-Resistant) Gentamicin Enhanced bactericidal effect; Reversal of resistance
Gram-negative ESKAPE pathogens Gentamicin Synergistic killing effect
Gram-negative and Gram-positive bacteria Multiple Classes Enhanced antibiotic killing

A key mechanism by which AMP resensitizes bacteria to antibiotics is by enhancing the proton motive force (PMF). The PMF is an electrochemical gradient across the bacterial membrane that is crucial for many cellular processes, including the uptake of certain antibiotics like aminoglycosides. Research indicates that AMP stimulates the tricarboxylic acid (TCA) cycle. This metabolic boost drives cellular respiration, which in turn enhances the PMF. The strengthened PMF facilitates increased uptake of antibiotics into the bacterial cell, elevating intracellular concentrations to lethal levels. This mechanism was confirmed by experiments showing that inhibitors of the PMF, such as Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP), and inhibitors of the TCA cycle, like malonic acid, block the synergistic bactericidal effect of AMP.

AMP also promotes antibiotic-induced killing by increasing oxidative stress within bacterial cells. The addition of AMP to gentamicin-resistant S. aureus was observed to increase the levels of intracellular reactive oxygen species (ROS). Elevated ROS levels are known to contribute to antibiotic-mediated cell death. The mechanism involves AMP elevating endogenous ROS levels by generating hydrogen peroxide (H₂O₂) and potentially reducing the efficiency of ATP utilization. This finding was substantiated by the observation that a ROS scavenger, N-acetyl-L-cysteine (NAC), could block the synergistic killing effect of AMP and antibiotics, confirming the critical role of oxidative stress in this process.

Table 2: Bacterial Mechanisms of Action for Adenosine 3'-monophosphate (AMP)

Mechanism Key Pathway/Component Effect of AMP Outcome Reference
Antibiotic Uptake Tricarboxylic Acid (TCA) Cycle Enhances TCA cycle activity Increased Proton Motive Force (PMF)
Proton Motive Force (PMF) Increases PMF Enhanced antibiotic influx into the cell
Cellular Stress Reactive Oxygen Species (ROS) Increases intracellular ROS levels (e.g., H₂O₂) Increased oxidative stress-induced cell death
ATP Levels Reduces intracellular ATP levels Increased susceptibility to oxidative stress

Contributions to Signal Transduction

In addition to its role in bacterial metabolism, Adenosine 3'-monophosphate is an active participant in cellular signaling pathways in both prokaryotic and eukaryotic organisms.

Adenosine 3'-monophosphate is a key intermediate in adenosine-based cellular regulation. It is produced from the hydrolysis of 2',3'-cAMP, a molecule released during processes like mRNA decay. Both 2',3'-cAMP and 3'-AMP are considered to be part of a novel and previously unexplored pathway for cell regulation. In some renal cells, extracellular 2',3'-cAMP is metabolized to 3'-AMP and subsequently to adenosine. This adenosine then acts on A2B adenosine receptors to inhibit cell proliferation, demonstrating that 3'-AMP functions as a crucial step in a signaling cascade that converts an extracellular cyclic nucleotide signal into a receptor-mediated response.

While 3',5'-cAMP is the canonical second messenger that activates Protein Kinase A (PKA) in numerous eukaryotic signaling cascades, 3'-AMP has distinct and significant roles. Rather than acting broadly like its isomer, 3'-AMP demonstrates more specific effects, often through extracellular receptors. For instance, 3'-AMP is known to inhibit the proliferation of human aortic and coronary vascular smooth muscle cells, as well as preglomerular vascular smooth muscle cells and glomerular mesangial cells. This inhibitory action is mediated specifically through A2B adenosine receptors. Furthermore, in some cell types like NG108-15 cells, 3'-AMP can act as an agonist that leads to an increase in the production of 3',5'-cAMP, suggesting it can influence the primary cAMP signaling pathway. These findings indicate that 3'-AMP is not merely an inactive metabolite but a bioactive molecule with specific roles in eukaryotic signal transduction, particularly in regulating cell growth and participating in purinergic signaling.

Structural Biology and Hydration Dynamics of Adenosine 3 Monophosphate Hydrate

Hydration Behavior in Aqueous Solutions and Solid States

In the solid state, 3'-AMP forms distinct crystalline hydrates. X-ray diffraction studies have revealed the precise locations of water molecules within the crystal lattice. For instance, the dihydrate of adenosine (B11128) 3'-phosphate has been structurally characterized, showing two water molecules per nucleotide. iucr.org These water molecules are not randomly distributed but occupy specific positions, forming hydrogen bonds with the nucleotide and with each other. iucr.org One of the water molecules in the dihydrate structure exhibits a planar, almost trigonal hydrogen bonding pattern, while the other is involved in a more distorted tetrahedral arrangement. iucr.org Such structurally bound water is integral to the crystal packing and stability.

The hydration patterns can be complex, with some water molecules directly interacting with the functional groups of the nucleotide, while others form a secondary hydration shell. For example, in the crystal structure of barium adenosine 5'-monophosphate heptahydrate, the metal ion is completely hydrated and interacts with the nucleotide exclusively through water bridges. nih.gov This highlights the role of water in mediating interactions even in the solid state.

The extent and nature of hydration differ among various nucleotides, largely influenced by the number of phosphate (B84403) groups. Studies comparing the water sorption of adenosine monophosphate (AMP) and adenosine triphosphate (ATP) have shown that at lower relative humidities, their molar isotherms are similar, suggesting an equal number of primary hydration sites. nih.govpsu.edu However, at higher humidities, ATP sorbs significantly more water than AMP. nih.govpsu.edu This difference is attributed to the additional phosphate groups in ATP, which provide more sites for hydrogen bonding and ion-dipole interactions, leading to a more extensive hydration shell. nih.govlibretexts.org

The presence of additional phosphate groups in ATP also leads to a greater degree of solvation for its hydrolyzed products (ADP and inorganic phosphate) compared to ATP itself, a factor that contributes to the high free energy of hydrolysis of ATP. libretexts.org Terahertz spectroscopy studies have revealed that the water structure in an ATP solution is tightly bound and distorted due to the hydration of the phosphate groups. acs.org This is in contrast to the more ordered water structure observed when ATP is bound to a magnesium ion. acs.org

The following table summarizes the comparative hydration properties of AMP and ATP:

FeatureAdenosine Monophosphate (AMP)Adenosine Triphosphate (ATP)
Primary Hydration Similar to ATP at low humidity, with up to 7 water molecules per nucleotide. nih.govpsu.eduSimilar to AMP at low humidity. nih.govpsu.edu
Secondary Hydration Sorbs less water than ATP at high humidity. nih.govSorbs significantly more water than AMP at high humidity due to extra phosphate groups. nih.gov
Water Structure Contributes to the overall stability of the molecule.Exhibits a more distorted and tightly bound water structure due to extensive phosphate group hydration. acs.org
Solvation of Hydrolysis Products Less significant compared to ATP.The greater solvation of ADP and Pi contributes to the high free energy of ATP hydrolysis. libretexts.org

Metal-Nucleotide Interactions and Coordination Chemistry

Metal ions are ubiquitous in biological systems and play crucial roles in the structure and function of nucleotides. The interaction of metal ions with 3'-AMP involves specific coordination geometries and is significantly influenced by the hydration state of the metal ion.

The primary binding sites for metal ions on adenosine monophosphates are the phosphate group and the nitrogen atoms of the adenine (B156593) base, particularly N7 and N1. nih.govpsu.edu The specific coordination can influence the conformation of the nucleotide. For instance, studies on alkaline earth metal complexes of adenosine 5'-monophosphate have shown that different metal ions favor different binding modes and induce distinct sugar puckering conformations. nih.gov For example, Mg²⁺ has been shown to bind to the N7 position of the base (inner-sphere) and the phosphate group (outer-sphere, via a water molecule), while Ca²⁺ binds directly to the phosphate group (inner-sphere) and interacts with the N7 site through a water molecule (outer-sphere). nih.gov These different binding modes can lead to changes in the sugar conformation, such as C'2-endo/anti or C'3-endo/anti puckering. nih.gov

The preference for certain binding sites can also be influenced by the nature of the metal ion. "Hard" cations like alkali and alkaline earth metals tend to interact with the phosphate oxygens, while "softer" transition metals may show a higher affinity for the nitrogen atoms of the purine (B94841) ring. cuni.cz

The table below provides examples of cation binding to AMP and the resulting conformational effects:

Metal IonPrimary Binding SitesInfluence on Conformation
Mg²⁺ Inner-sphere to N7, outer-sphere to phosphate. nih.govInduces C'2-endo/anti sugar conformation in 5'-AMP. nih.gov
Ca²⁺ Inner-sphere to phosphate, outer-sphere to N7. nih.govInduces C'3-endo/anti sugar conformation in 5'-AMP. nih.gov
Sr²⁺ & Ba²⁺ Outer-sphere to N7, N1, and phosphate via water molecules. nih.govInduces C'4-exo/anti sugar conformation in 5'-AMP. nih.gov

The hydration shell of a metal ion plays a critical role in its interaction with nucleotides. Metal ions can interact with the nucleotide directly (inner-sphere coordination) or through their coordinated water molecules (outer-sphere coordination). cuni.cz In an outer-sphere complex, the water molecules of the metal's hydration shell form hydrogen bonds with the nucleotide. nih.gov An example of this is the barium adenosine 5'-monophosphate heptahydrate complex, where the Ba²⁺ ion is coordinated to eight water molecules, which in turn form hydrogen bonds with the phosphate group and other sites on the nucleotide. nih.gov

Supramolecular Assembly and Self-Organization

Adenosine monophosphates, including 3'-AMP, can self-assemble into ordered supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking of the adenine rings. nih.govnih.govacs.org This self-organization is a fundamental property that can lead to the formation of larger structures like nanofibers and hydrogels. nih.gov

The process of self-assembly can be influenced by various factors, including pH, temperature, and the presence of other molecules or ions. For example, the enzymatic dephosphorylation of AMP can trigger the self-assembly of adenosine into supramolecular nanofibers and hydrogels. nih.gov The self-assembly of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in aqueous solution has been observed through changes in their ultraviolet absorption, indicating the formation of dimers and polymers. colab.ws

In the context of metal-nucleotide interactions, the coordination of metal ions can direct the self-assembly process. For instance, cobalt ions can coordinate with both the N7 of the nucleobase and the phosphate group of AMP to form a coordination polymer network, leading to the formation of a hydrogel. acs.org Similarly, silver ions have been shown to modulate the assembly of 5'-AMP into hydrogels. acs.org The resulting supramolecular structures can exhibit interesting properties, such as piezoelectricity, which has been demonstrated for assemblies of AMP, ADP, and ATP. nih.govacs.org The different packing modes of these nucleotides, influenced by the number of phosphate groups and the coordinating metal ions, lead to varying piezoelectric responses. nih.govacs.org The temporal self-organization of cyclic AMP has also been noted in biochemical systems, leading to periodic behaviors. nih.gov

Formation of Ordered Arrays in Multilamellar Lipid Matrices

The organization of mononucleotides within a structured environment is a critical aspect of understanding non-enzymatic polymerization processes in a prebiotic context. Research utilizing X-ray scattering has provided significant insights into the behavior of adenosine monophosphate (AMP) when confined within a multilamellar phospholipid matrix. nih.govnih.gov These studies have demonstrated that AMP, rather than forming a disordered or random array, organizes into highly structured, two-dimensional crystalline arrangements when captured between lipid bilayers. researchgate.net

In experiments using a multilamellar matrix composed of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC), researchers observed distinct Bragg peaks from X-ray scattering, which are indicative of the lateral organization of the confined AMP molecules. nih.govresearchgate.net This organized structure was observed across various molar ratios of AMP to DMPC. The analysis of the scattering data revealed that the AMP molecules lie flat between the stacked lipid bilayers, forming densely packed, entangled structures. researchgate.net

The specific arrangement of the AMP molecules was determined to be a two-dimensional crystalline patch characterized by both positional and orientational ordering. nih.gov This structure is distinct from previously hypothesized arrangements like the herringbone or chevron structures, as the observed diffraction patterns indicated a more densely packed and entangled molecular assembly. researchgate.net The unit cell for this crystalline arrangement was found to be rectangular with specific lattice parameters. nih.gov The distance between the lipid bilayers in the stack varies with the concentration of AMP, accommodating the layer of nucleotide molecules. plos.org

The formation of these ordered arrays is a crucial finding, as it provides a structured template that could guide subsequent chemical reactions. The specific orientation of the molecules within this array has profound implications for the potential formation of nucleic acid polymers.

Table 1: AMP:DMPC Molar Ratios Studied This table outlines the various molar concentrations of Adenosine Monophosphate (AMP) relative to Dimyristoylphosphatidylcholine (DMPC) used in the X-ray scattering experiments to study molecular organization.

SampleMolar Ratio (AMP:DMPC)
Control0:1 (DMPC only)
Sample 11:2
Sample 21:1
Sample 32:1
Sample 43:1
Data sourced from experimental descriptions in PLOS One. plos.org

Table 2: Structural Parameters of Confined AMP Crystal This table presents the key structural characteristics of the two-dimensional AMP crystal formed within the DMPC lipid matrix, as determined by X-ray diffraction data.

ParameterValue
Unit Cell TypeRectangular
Lattice Parameter 'a'6.25 Å
Lattice Parameter 'b'4.8 Å
Estimated Inter-group Distance~2.1 Å
Data derived from the molecular arrangement compatible with experimental data reported in PLOS One. nih.gov

Implications for Prebiotic Chemistry and Nucleic Acid Assembly

The highly organized structure of Adenosine 3'-monophosphate hydrate (B1144303) within lipid matrices carries significant implications for theories on the origin of life, particularly the abiotic synthesis of nucleic acids. nih.gov The polymerization of nucleotides into RNA-like chains is a condensation reaction that forms phosphodiester bonds. nih.gov This reaction is energetically unfavorable in aqueous solutions, presenting a major hurdle for prebiotic synthesis. nih.gov However, an anhydrous or low-water environment, such as the one found within a dehydrated lipid matrix, could promote this non-enzymatic condensation. researchgate.net

The research on AMP organization within DMPC bilayers provides a critical piece of evidence supporting the hypothesis of lipid-assisted polymerization. nih.gov The observed two-dimensional crystalline structure is not random; it specifically arranges the AMP molecules in such a way that the phosphate group of one molecule is brought into close proximity with the 3' position of the ribose sugar on the adjacent molecule. nih.gov The distance between these reactive groups has been estimated to be approximately 2.1 Å. nih.gov

This precise positioning is thought to be crucial for facilitating the formation of phosphodiester bonds, effectively acting as a template that guides the polymerization reaction. nih.govresearchgate.net By concentrating and organizing the mononucleotides, the lipid matrix overcomes the challenges of random diffusion and unfavorable thermodynamics that would exist in an open aqueous environment. nih.gov The structure observed may, therefore, represent a plausible intermediate step in the non-enzymatic synthesis of the first RNA-like polymers, a foundational event in the emergence of cellular life. nih.gov This model provides a compelling potential solution to the fundamental question of how nucleic acids could have first assembled before the evolution of complex enzymatic machinery. nih.gov

Advanced Analytical Methodologies for Adenosine 3 Monophosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of nucleotide analysis, enabling the separation of structurally similar compounds like adenosine (B11128) phosphates from one another. High-performance liquid chromatography (HPLC) is particularly powerful in this regard, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantitative analysis of adenosine phosphates, including 3'-AMP. nih.govresearchgate.net The principle of this technique relies on the separation of analytes on a stationary phase (the column) with a liquid mobile phase. Because nucleotides like AMP contain a purine (B94841) base, they naturally absorb UV light, allowing for their detection and quantification. bitesizebio.com The maximum absorbance for adenosine and its phosphates is typically observed around 254-262 nm. nih.govsielc.comzju.edu.cn

Various HPLC columns and mobile phases can be employed to achieve optimal separation. Reversed-phase columns, such as the C18 type, are common. nih.govresearchgate.net The separation is often achieved using isocratic elution with a simple mobile phase, such as a potassium hydrogen phosphate (B84403) buffer, which is considered a more environmentally friendly approach compared to methods requiring organic solvents. nih.gov

Table 1: Examples of HPLC-UV Methods for Adenosine Phosphates Analysis

ParameterMethod 1Method 2Method 3
Column Poroshell 120 EC-C18 (3 x 150 mm, 2.7 µm)Newcrom B Mixed-ModeWaters Symmetry C18
Mobile Phase 50 mM potassium hydrogen phosphate (pH 6.80)Acetonitrile/Water with 0.2% Sulfuric AcidGradient of 0.4% phosphoric acid and methanol
Flow Rate Not specified1.0 ml/minNot specified
Detection UV at 254 nmUV at 262 nmUV at 257 nm
Reference nih.gov sielc.com zju.edu.cn

Ion-Pair Reversed-Phase HPLC for Adenine (B156593) Nucleotides

Standard reversed-phase HPLC can be challenging for highly polar, negatively charged molecules like adenosine phosphates. sielc.com Ion-pair reversed-phase HPLC is an effective modification that overcomes this limitation. bitesizebio.com This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, to the mobile phase. nih.govresearchgate.net

The ion-pairing agent possesses a hydrophobic tail that adsorbs to the hydrophobic stationary phase (e.g., C18) and a charged head that projects into the mobile phase. bitesizebio.com This effectively creates a charged surface on the stationary phase, which can then interact with the oppositely charged phosphate groups of the nucleotides, enabling their retention and separation. bitesizebio.com The separation of ATP, ADP, and AMP can be achieved in under 15 minutes with this method. nih.gov The pH of the mobile phase is a critical parameter, as it affects the charge state of both the nucleotides and the ion-pairing agent; separations are typically carried out between pH 6.0 and 8.0. bitesizebio.com This method is sensitive and robust, making it suitable for analyzing adenine nucleotides in various biological samples, including fresh tissue extracts. nih.govnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for the analysis of biomolecules. When coupled with a separation technique like HPLC, it provides a powerful tool for the precise quantification of Adenosine 3'-monophosphate.

Tandem Mass Spectrometry (MS/MS) for Precise Quantification

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly valuable tool for the selective and precise quantification of adenosine nucleotides. nih.govnih.gov This technique provides superior selectivity by monitoring a specific fragmentation reaction for the target analyte in a mode often referred to as Multiple Reaction Monitoring (MRM). nih.gov

In an LC-MS/MS experiment, the analyte is first separated by HPLC, then ionized (e.g., by electrospray ionization), and the resulting ion (the "precursor ion") is selected in the first mass spectrometer. This precursor ion is then fragmented by collision with an inert gas, and a specific resulting "product ion" is monitored by the second mass spectrometer. und.edu This precursor-to-product ion transition is highly specific to the compound of interest, minimizing interference from other molecules in the sample. researchgate.net For the isomers of adenosine monophosphate, the precursor ion selected is typically m/z 346.05. researchgate.net The method allows for the use of small sample volumes and enables shorter analysis times compared to other techniques. nih.gov

Table 2: Example LC-MS/MS Parameters for Adenosine Analysis

ParameterValue
Ionization Mode Negative Ion Electrospray
Precursor Ion (m/z) 267.8
Product Ion (m/z) 136.2
Collision Energy 30 V
Internal Standard ribose-13C5-adenine
Reference und.edu

Application in Enzyme Activity Studies

Mass spectrometry is an advantageous technique for studying enzyme-catalyzed reactions because it can measure all substrates, products, and even the enzyme itself. uab.edu MS/MS has been successfully applied to evaluate the activity of enzymes involved in adenosine monophosphate metabolism. nih.gov

A key example is its use in studying phosphodiesterase (PDE) enzymes, which catalyze the conversion of cyclic AMP (cAMP) to AMP. nih.gov By developing an MS/MS method to simultaneously quantify both the substrate (cAMP) and the product (AMP), researchers can accurately determine the rate of the enzymatic reaction and evaluate the efficacy of potential enzyme inhibitors. nih.gov The activity of PDE3A, for instance, is determined by calculating the ratio of the AMP peak area to the sum of the AMP and cAMP peak areas. nih.gov This direct measurement approach can also be adapted to study other enzymes, such as AMP deaminase and adenosine deaminase. nih.gov

Spectroscopic and Diffraction Techniques

Beyond chromatography and mass spectrometry, other analytical methods provide valuable structural and conformational information about Adenosine 3'-monophosphate and related molecules.

Spectroscopic techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA) are powerful tools for investigating the interaction of AMP with surfaces. researchgate.netacs.org These methods have been used to study the binding and orientation of AMP on gold nanoshells. researchgate.net The combined SERS-SEIRA spectra reveal that AMP can bind to the gold surface through a ring nitrogen and/or the external amino group. acs.org Furthermore, these techniques are sensitive enough to detect pH-dependent changes in the conformation of the adsorbed molecules. researchgate.net

Table 3: Powder X-ray Diffraction Data for Adenosine

ParameterValue
Crystal System Monoclinic
Space Group P2(1)
Cell Parameter (a) 4.8386(4) Å
Cell Parameter (b) 10.2919(4) Å
Cell Parameter (c) 11.8555(4) Å
Cell Parameter (β) 99.298(5)°
Strongest Diffraction Lines (d-spacing in Å) 7.723, 5.085, 5.851
Reference researchgate.net

X-ray Crystallography for Structural Elucidation of Nucleotide Hydrates

The typical data generated from X-ray crystallographic analysis of a nucleotide hydrate (B1144303) would include:

Crystallographic ParameterDescription
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the crystal's symmetry.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Hydrogen Bonding Network The arrangement and geometry of hydrogen bonds involving the nucleotide and water molecules.

This table is illustrative of the data obtained from X-ray crystallography and does not represent actual data for Adenosine 3'-monophosphate hydrate.

Novel Sensing Platforms and Biosensors

The ability to selectively detect and quantify 3'-AMP is crucial for understanding its roles in various biological processes. To this end, researchers are developing innovative sensing platforms and biosensors with high sensitivity and specificity.

Development of Selective Sensing Strategies for 3'-AMP

A significant challenge in the development of sensors for 3'-AMP is achieving selectivity over its structurally similar isomers, particularly 5'-AMP, as well as other nucleotides like ADP and ATP. Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, have emerged as promising recognition elements for 3'-AMP biosensors.

Through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers can be selected that exhibit a high degree of specificity for 3'-AMP. For instance, research has focused on engineering aptamers that can differentiate between adenosine and its phosphorylated derivatives. nih.gov By modifying the aptamer sequence, it is possible to enhance its binding affinity for 3'-AMP while minimizing its interaction with other nucleotides. nih.gov

Another approach involves the use of synthetic receptors, such as calixarenes, which can be designed to have a specific size and shape to selectively bind 3'-AMP. A colorimetric chemosensor using a calix plos.orgtriazolium macrocycle demonstrated selective recognition of AMP over ADP and ATP through an indicator displacement assay, resulting in a distinct color change. nih.gov

Comparative Biochemical Analyses of Adenosine 3 Monophosphate

Interplay with Other Nucleotides in Metabolic Networks

Metabolic networks are characterized by intricate cross-talk between various molecules. 3'-AMP participates in this network, primarily by influencing signaling pathways rather than by direct participation in high-energy phosphate (B84403) transfer.

The cellular energy economy is dominated by the interconversion of ATP, ADP, and 5'-AMP. fiveable.me ATP serves as the primary energy currency, which upon hydrolysis yields ADP and inorganic phosphate (Pi), or 5'-AMP and pyrophosphate (PPi), releasing energy to drive cellular processes. wikipedia.orgquora.com ADP is then re-phosphorylated to ATP, primarily through oxidative phosphorylation and glycolysis. wikipedia.org

Adenosine (B11128) 3'-monophosphate does not directly participate in this high-energy phosphoryl transfer cycle. Its metabolic fate is generally directed towards degradation rather than phosphorylation to a di- or triphosphate form. The primary pathway for 3'-AMP metabolism is its conversion to adenosine, which can then be either salvaged to re-form 5'-AMP via adenosine kinase or be further degraded. nih.govebi.ac.uk Therefore, the relationship of 3'-AMP to ADP and ATP is indirect, acting more as a signal of nucleic acid turnover than as a direct precursor for energy storage. The accumulation of AMP, specifically 5'-AMP, signals a low energy state in the cell, activating pathways like the AMP-activated protein kinase (AMPK) to restore energy balance. fiveable.mecreative-proteomics.com

The key metabolic distinctions are presented in the table below.

AttributeAdenosine 3'-monophosphate (3'-AMP)Adenosine 5'-phosphates (5'-AMP, ADP, ATP)
Primary FunctionSignaling molecule; product of RNA turnover. ontosight.ainih.govEnergy currency; building blocks for nucleic acids. wikipedia.orgfiveable.me
Energy ContentLow-energy phosphate ester bond.ATP and ADP contain high-energy phosphoanhydride bonds. wikipedia.org
Metabolic FatePrimarily converted to adenosine. nih.govebi.ac.ukInterconverted to maintain cellular energy charge (ATP ↔ ADP ↔ 5'-AMP). wikipedia.orgfiveable.me
Key Regulatory RoleInhibits adenylyl cyclase. nih.gov5'-AMP activates AMPK; ATP/ADP ratios regulate numerous metabolic enzymes. fiveable.mecreative-proteomics.com

Cyclic nucleotides, particularly 3',5'-cyclic AMP (cAMP), are ubiquitous second messengers that translate extracellular signals into intracellular responses. wikipedia.orgahajournals.org cAMP is synthesized from ATP by adenylyl cyclase and mediates a vast array of cellular processes by activating protein kinase A (PKA). wikipedia.orgspandidos-publications.com

There is significant cross-talk between 3'-AMP and the cAMP signaling pathway.

Metabolic Link : 3'-AMP is a direct metabolic product of another cyclic nucleotide, 2',3'-cAMP. Enzymes called phosphodiesterases hydrolyze the cyclic phosphate bond of 2',3'-cAMP to yield 3'-AMP and 2'-AMP. caymanchem.combiocat.com This establishes a direct link where the degradation of one cyclic nucleotide produces 3'-AMP.

Regulatory Feedback : 3'-AMP can act as a feedback inhibitor on the cAMP pathway. It has been shown to inhibit adenylyl cyclase activity, thereby reducing the synthesis of cAMP from ATP. nih.gov This suggests that an increase in RNA degradation products (like 3'-AMP) can downregulate cAMP-mediated signaling.

Signaling Cascades : The interplay is complex, involving multiple signaling pathways. For example, the activation of certain receptors can lead to the degradation of localized pools of cAMP, a process that can be influenced by other signaling molecules and pathways, creating a highly integrated network. nih.govfrontiersin.org This intricate cross-talk allows cells to fine-tune their responses to various stimuli based on their metabolic state, including the rate of RNA turnover as signaled by 3'-AMP levels.

Evolutionary Perspectives on 3'-AMP Function

The existence of 3'-AMP across all domains of life, from bacteria to humans, points to an ancient and conserved biological role. hmdb.caebi.ac.uk While 5'-nucleotides became central to energy metabolism and as monomeric units for nucleic acid synthesis, 3'-nucleotides appear to have been retained for more specialized functions, likely evolving from their fundamental role as products of RNA degradation.

In the context of the "RNA world" hypothesis, where RNA served as both the primary genetic material and the main catalytic molecule, RNA turnover would have been a central process. The products of this turnover, including 2'- and 3'-mononucleotides, would have been abundant. It is plausible that early life forms evolved mechanisms to use the concentrations of these molecules as simple indicators of the metabolic state related to RNA processing.

The regulatory role of 3'-AMP as an inhibitor of adenylyl cyclase could be an echo of this ancient function. nih.gov By linking the rate of RNA breakdown (releasing 3'-AMP) to the regulation of a major signaling pathway (cAMP), cells created a feedback mechanism between metabolism and signaling.

Studies comparing the metabolic networks of different organisms provide further clues. For example, analyses of psychrophilic (cold-adapted) versus mesophilic bacteria show differences in their propensity to maintain their AMP pool, suggesting that AMP metabolism is subject to evolutionary pressure based on environmental conditions. oup.com While these studies often focus on 5'-AMP, the conservation of the enzymatic machinery to process 3'-AMP implies that its functions, whether in signaling or as a metabolic precursor to adenosine, have been continually selected for throughout evolution. The specialization of 5'-AMP for energy transfer may have been a later evolutionary refinement, allowing 3'-AMP to maintain its distinct niche in cellular regulation.

Emerging Research Frontiers and Future Perspectives

Unexplored Pathways of 3'-AMP Formation and Regulation

The canonical understanding of 3'-AMP formation primarily involves the hydrolysis of RNA. However, recent evidence suggests the existence of alternative and currently uncharacterized biosynthetic pathways. Research indicates that 3'-AMP can be generated from the breakdown of various oligonucleotides, including messenger RNA (mRNA). nih.gov This process is catalyzed by enzymes present in tissues like the spleen and liver, hinting at a dynamic link between nucleic acid turnover and 3'-AMP levels. nih.gov

Future investigations are geared towards identifying and characterizing the specific enzymes responsible for these alternative pathways. A key area of exploration is the potential for a unique cyclic nucleotide phosphodiesterase that could form 3'-AMP from a cyclic precursor, although evidence for this is currently lacking. nih.gov Similarly, the existence of an adenosine (B11128) 3'-kinase that could phosphorylate adenosine to 3'-AMP remains hypothetical and requires further investigation. nih.gov

The regulation of 3'-AMP levels is also a significant area of research. Tissue-specific variations in 3'-AMP concentrations have been observed, with the spleen exhibiting the highest levels in some animal models. nih.gov Furthermore, pathological states, such as experimentally induced diabetes, have been shown to alter 3'-AMP levels in the liver, a change that can be reversed with insulin (B600854) treatment. nih.gov This suggests that 3'-AMP concentrations are tightly regulated and can be influenced by the metabolic state of the organism. Understanding these regulatory mechanisms is crucial for elucidating the full scope of 3'-AMP's physiological and pathological roles.

Deeper Understanding of 3'-AMP's Regulatory Link to Nucleic Acid Metabolism

Adenosine 3'-monophosphate is emerging as a key regulatory molecule that links the metabolism of nucleic acids with broader cellular signaling pathways. Its formation from the degradation of RNA and potentially DNA suggests that fluctuations in nucleic acid turnover can directly impact the intracellular concentration of 3'-AMP. nih.gov This positions 3'-AMP as a potential sensor of nucleic acid metabolic status, translating changes in RNA and DNA processing into downstream cellular responses.

One of the most significant regulatory roles of 3'-AMP is its function as a potent "P site" inhibitor of adenylyl cyclases. nih.gov Adenylyl cyclases are enzymes responsible for producing the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.org By inhibiting adenylyl cyclase, 3'-AMP can modulate a vast array of cellular processes that are dependent on cAMP signaling, including hormonal responses, neurotransmission, and gene expression. nih.govwikipedia.org This inhibitory action provides a direct mechanism through which the state of nucleic acid metabolism can influence the sensitivity of cells to external stimuli. nih.gov

Future research is focused on dissecting the precise molecular interactions between 3'-AMP and different adenylyl cyclase isoforms. Understanding how this inhibition is regulated and how it varies in different cell types and tissues will be critical. Furthermore, exploring the broader consequences of 3'-AMP-mediated adenylyl cyclase inhibition on nucleic acid metabolism itself is a key area of investigation. This could reveal feedback loops where 3'-AMP not only signals the state of nucleic acid metabolism but also actively participates in its regulation.

Advanced Structural Studies of 3'-AMP Hydrate (B1144303) in Complex Biological Environments

Understanding the three-dimensional structure of adenosine 3'-monophosphate hydrate and its interactions with biological macromolecules is fundamental to deciphering its function. Advanced structural biology techniques are providing unprecedented insights into how 3'-AMP binds to its protein targets and how its hydrated form influences these interactions.

Crystallographic studies have been instrumental in revealing the discrete hydrate forms of nucleotides like AMP, showing that the number of water molecules involved depends on factors such as relative humidity and the chemical nature of the nucleotide. nih.gov For 3'-AMP, understanding the specific arrangement of water molecules in its hydrated state is crucial, as this hydration shell can significantly impact its binding affinity and specificity for enzymes like adenylyl cyclase.

Modern techniques such as cryogenic electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are poised to provide more dynamic and in-situ views of 3'-AMP in complex with its binding partners. acs.orgbiorxiv.org Cryo-EM can capture high-resolution snapshots of large protein-ligand complexes in a near-native state, while NMR can provide information about the conformational dynamics of both 3'-AMP and its target protein in solution. acs.orgacs.org These methods will be invaluable for visualizing the precise atomic interactions at the binding interface and understanding how these interactions lead to functional outcomes, such as enzyme inhibition.

Future research will likely focus on studying 3'-AMP within more complex biological assemblies, such as membrane-bound adenylyl cyclase complexes. These studies will be essential for developing a complete picture of how 3'-AMP functions in its native cellular environment.

Development of Enhanced Analytical Probes for In Vivo 3'-AMP Monitoring

To fully understand the dynamic roles of 3'-AMP in cellular signaling and metabolism, it is essential to be able to monitor its concentration changes in real-time within living cells and organisms. The development of highly sensitive and specific analytical probes for in vivo 3'-AMP monitoring is a critical and rapidly advancing frontier.

Current methods for measuring nucleotide levels often require cell lysis, which precludes the study of dynamic changes in living systems. elifesciences.org To overcome this limitation, researchers are actively developing genetically encoded fluorescent sensors and novel chemical probes. nih.govacs.org These tools are designed to report on the local concentration of 3'-AMP through changes in their fluorescence or luminescence properties. elifesciences.orgacs.org

The design of these probes often involves a modular approach, incorporating a recognition unit that specifically binds to 3'-AMP and a signaling unit that transduces this binding event into a detectable optical signal. acs.org One promising strategy is the use of split-protein reassembly, where the binding of 3'-AMP induces the re-formation of a functional fluorescent or luminescent protein from two non-functional fragments. elifesciences.org

Table: Comparison of Potential In Vivo 3'-AMP Detection Methods

Probe Type Principle Advantages Challenges
Genetically Encoded FRET Sensors Förster Resonance Energy Transfer between two fluorescent proteins linked by a 3'-AMP binding domain.Ratiometric, allows for quantitative measurements, can be targeted to specific cellular compartments.Limited dynamic range, potential for phototoxicity.
Split-Luciferase Sensors 3'-AMP binding induces reassembly of a split luciferase enzyme, generating a luminescent signal.High sensitivity, low background signal, suitable for in vivo imaging in deep tissues. elifesciences.orgRequires a substrate (luciferin), signal is not inherently ratiometric.
Chemical Fluorescent Probes Small molecules that exhibit a change in fluorescence upon binding to 3'-AMP.High brightness, rapid response times.Delivery into cells can be challenging, potential for off-target effects.

The development of these advanced probes will enable researchers to visualize the spatiotemporal dynamics of 3'-AMP signaling with unprecedented resolution. elifesciences.orgnih.gov This will be crucial for investigating the role of 3'-AMP in localized signaling events and for understanding how its concentration is regulated in different subcellular compartments.

Investigation of 3'-AMP's Role in Specific Physiological and Pathological States at a Cellular Level

Emerging evidence points to the involvement of 3'-AMP in a variety of specific physiological and pathological conditions at the cellular level. Its role as a regulator of adenylyl cyclase and its connection to nucleic acid metabolism suggest that dysregulation of 3'-AMP levels could contribute to the pathogenesis of several diseases. nih.govnih.gov

In the context of metabolic disorders, studies have shown that 3'-AMP levels are elevated in the livers of diabetic animal models, and that this increase is reversed by insulin treatment. nih.gov This suggests that 3'-AMP may play a role in the metabolic reprogramming that occurs in diabetes. Furthermore, through its influence on cAMP signaling, 3'-AMP can indirectly affect a multitude of cellular processes, including glucose and lipid metabolism, which are often dysregulated in metabolic diseases. mdpi.comdovepress.com

The nervous system is another area where 3'-AMP may have significant physiological and pathological roles. Given that cAMP signaling is crucial for neuronal function, including learning and memory, the ability of 3'-AMP to modulate this pathway suggests its potential involvement in neurological processes. youtube.com Dysregulation of cAMP signaling has been implicated in several neurological and psychiatric disorders, and future research will likely explore whether altered 3'-AMP metabolism contributes to these conditions. wikipedia.org

Table: Potential Roles of 3'-AMP in Cellular States

Cellular State Potential Role of 3'-AMP Underlying Mechanism
Metabolic Stress (e.g., Diabetes) Contributes to altered cellular signaling. nih.govInhibition of adenylyl cyclase, modulating cAMP-dependent metabolic pathways. nih.gov
Cancer Potential involvement in cell growth and proliferation.Modulation of cAMP pathways which are linked to cancer growth. wikipedia.orgnih.gov
Inflammation Regulation of innate immune cell function. nih.govInhibition of adenylyl cyclase, which can suppress inflammatory mediator generation. nih.gov
Neurological Function Modulation of neuronal signaling and plasticity.Inhibition of adenylyl cyclase, affecting cAMP-dependent processes in neurons. youtube.com

Future research in this area will focus on using advanced cellular models and in vivo studies to precisely define the role of 3'-AMP in these and other disease states. Identifying the specific cellular pathways affected by altered 3'-AMP levels could lead to the development of novel therapeutic strategies.

Integration of Computational Modeling with Experimental Research on 3'-AMP Dynamics

The complexity of the metabolic and signaling networks in which 3'-AMP participates necessitates the use of computational modeling to fully understand its dynamic behavior. Integrating computational approaches with experimental research provides a powerful framework for generating and testing hypotheses about the regulation and function of 3'-AMP. oup.complos.org

Computational models can simulate the intricate interplay of enzymes, substrates, and signaling molecules involved in 3'-AMP metabolism and its downstream effects. nih.gov These models can incorporate kinetic parameters of enzymes, protein-ligand binding affinities, and cellular concentrations of relevant molecules to predict how the system behaves under different conditions. oup.com For example, a model could be used to simulate the impact of changes in RNA degradation rates on the intracellular concentration of 3'-AMP and the subsequent inhibition of adenylyl cyclase. uhasselt.be

This in silico approach allows researchers to explore a wide range of experimental conditions that would be difficult or impossible to test in the laboratory. oup.com The predictions generated by these models can then guide the design of targeted experiments to validate the model's assumptions and uncover new biological insights. plos.org For instance, if a model predicts that a specific, uncharacterized enzyme is a major contributor to 3'-AMP production, this would provide a strong rationale for experimentally searching for and characterizing that enzyme.

The development of multiscale models, which can simulate processes from the molecular to the cellular and even tissue level, will be particularly valuable for understanding the systemic effects of 3'-AMP. oup.comnih.gov By combining data from structural biology, biochemistry, and cell biology, these integrated models will provide a holistic view of 3'-AMP dynamics and its role in health and disease.

Q & A

Q. What are the recommended methods for synthesizing and characterizing adenosine 3'-monophosphate hydrate in laboratory settings?

this compound is typically synthesized via enzymatic phosphorylation or chemical modification of adenosine derivatives. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . For isomer-specific synthesis, chromatographic separation (e.g., ion-exchange chromatography) is critical due to the presence of 2'- and 3'-isomer mixtures in crude preparations .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

HPLC coupled with UV detection (e.g., at 260 nm) is widely used for quantifying purity, while mass spectrometry (MS) confirms molecular weight and hydration state . Stability assessments require monitoring degradation under varying pH, temperature, and light exposure. For example, ammonium phosphate buffers (pH 3.5–7.5) are recommended for HPLC analysis to prevent hydrolysis .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Long-term stability is achieved at −70°C in anhydrous, lyophilized form, while short-term storage at −20°C in desiccated environments minimizes hydrolysis . Avoid repeated freeze-thaw cycles, as these accelerate decomposition .

Q. What safety protocols should be followed when handling this compound in the lab?

Avoid dust formation and inhalation by using fume hoods and personal protective equipment (PPE). Contaminated materials should be disposed of in closed containers to prevent environmental release. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation .

Advanced Research Questions

Q. How can researchers design experiments to study the biological roles of this compound in cellular signaling or metabolism?

Methodological approaches include:

  • Enzymatic assays : Measure interactions with phosphatases (e.g., 3'-nucleotidase) using colorimetric phosphate detection .
  • Isotopic labeling : Track metabolic incorporation using 14^{14}C- or 32^{32}P-labeled compounds .
  • Cell-based studies : Assess effects on cytokine secretion (e.g., IL-6/IL-8) in macrophage models, similar to ATP studies .

Q. How should researchers address variability in experimental results caused by isomer mixtures (2'- vs. 3'-monophosphate)?

  • Chromatographic separation : Use anion-exchange HPLC to isolate 3'-monophosphate from isomer mixtures .
  • Enzymatic specificity : Employ isomer-specific phosphatases (e.g., 2'-nucleotidase) to confirm structural identity .
  • Data normalization : Include isomer ratios in metadata to contextualize biological activity variations .

Q. What are the advantages of enzymatic synthesis over chemical methods for producing high-purity this compound?

Enzymatic synthesis (e.g., using kinases or phosphorylases) offers superior regioselectivity for the 3'-position, reducing isomer contamination. For example, ATP-dependent kinases can selectively phosphorylate adenosine at the 3'-OH group . Chemical synthesis often requires protective groups, increasing complexity and cost .

Q. How does the hydration state of adenosine 3'-monophosphate influence its stability under experimental conditions?

Hydrated forms are prone to hydrolysis in aqueous buffers, particularly at elevated temperatures. Stability studies in deuterated solvents (via 1^{1}H-NMR) reveal that anhydrous formulations exhibit longer half-lives in enzymatic reaction buffers .

Q. What strategies can resolve contradictory data in studies involving this compound, such as conflicting enzymatic activity reports?

  • Source verification : Confirm isomer composition (2' vs. 3') using NMR or X-ray crystallography .
  • Buffer optimization : Adjust pH and ionic strength to match physiological conditions, as phosphate buffers may interfere with activity .
  • Control experiments : Include ATP/ADP analogs to rule out cross-reactivity with nonspecific phosphatases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine 3'-monophosphate hydrate
Reactant of Route 2
Adenosine 3'-monophosphate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.